Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate
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Overview
Description
Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate is an organic compound with the molecular formula C16H13BrF2O2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a difluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at the 4-position of one of the phenyl rings. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Formation of Difluoroacetate Group: The brominated biphenyl is then reacted with ethyl difluoroacetate in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but lacks the biphenyl moiety.
4-Bromobiphenyl: Lacks the difluoroacetate group.
Difluorobiphenyl derivatives: Similar but with different substituents on the biphenyl rings.
Uniqueness
Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate is unique due to the presence of both bromine and difluoroacetate groups on the biphenyl scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C16H13BrF2O2 |
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Molecular Weight |
355.17 g/mol |
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetate |
InChI |
InChI=1S/C16H13BrF2O2/c1-2-21-15(20)16(18,19)13-7-3-11(4-8-13)12-5-9-14(17)10-6-12/h3-10H,2H2,1H3 |
InChI Key |
AZWFSMHEZPZJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
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